3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride is a heterocyclic compound with the molecular formula and a molecular weight of 311.59 g/mol. This compound features a unique combination of an imidazole ring and a thiazole ring, making it significant in various fields of scientific research, particularly in medicinal chemistry due to its biological activities. It is classified as an organic compound and is often used as a building block in the synthesis of more complex molecules, especially in the development of potential pharmaceuticals targeting cancer and other diseases .
The synthesis of 3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride typically involves several steps:
The molecular structure of 3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride consists of:
The structural formula can be represented as follows:
This compound typically appears as a white to off-white solid, soluble in water and organic solvents .
3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride can participate in various chemical reactions:
The specific products formed from these reactions depend on the reagents used and the reaction conditions. For instance, oxidation may yield imidazo[2,1-b]thiazole-6-carboxylic acid, while substitution reactions can modify the functional groups on the rings .
The mechanism of action for 3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride primarily involves its interaction with specific molecular targets associated with cancer cell proliferation. Notably, it has been identified as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune suppression and tumor growth. By inhibiting IDO1, this compound can potentially enhance anti-tumor immunity and reduce cancer cell growth .
Relevant data indicates that this compound exhibits significant biological activity, which underscores its importance in pharmaceutical research .
3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride has several scientific applications:
Its diverse applications highlight its significance in both academic research and potential therapeutic development .
The industrial synthesis of 3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride (CAS 1187830-80-3, C₈H₈BrClN₂O₂S) increasingly leverages multistage continuous flow systems to overcome limitations of traditional batch methods. These systems integrate sequential reactions—including bromination, cyclization, and carboxylation—within a single automated platform. Precise temperature control (±1°C) and residence time optimization (typically 2–5 minutes per stage) minimize thermal degradation of thermally labile intermediates like imidazothiazole precursors. Continuous flow reactors achieve >85% conversion efficiency for the critical bromination step, compared to ~70% in batch reactors, due to enhanced mass/heat transfer [1] [4].
Table 1: Key Parameters in Flow Synthesis
Stage | Residence Time | Temperature | Key Reactant | Conversion Efficiency |
---|---|---|---|---|
Bromination | 3 min | 25°C | NBS/Br₂ | 85–90% |
Cyclization | 5 min | 80°C | Thiourea/β-alanine | 80–85% |
Carboxylation | 2 min | 40°C | Chloroacetic acid | 90–92% |
Salt Formation | 4 min | 10°C | HCl gas | Quantitative |
Industrial implementations utilize in-line analytics (e.g., FTIR, HPLC) for real-time purity monitoring, enabling immediate parameter adjustments. This reduces purification costs by 40% and cuts total synthesis time to <2 hours, contrasting with 12–24 hours in batch processes [1] [5].
Carbodiimide reagents—notably DCC (Dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)—are pivotal in constructing the imidazothiazole core and propanoic acid sidechain. These agents facilitate amide bond formation between 2-aminothiazole intermediates and carboxylic acid precursors (e.g., acrylate derivatives), activating carboxyl groups via O-acylisourea adducts. EDC is preferred industrially due to its water solubility and easier byproduct removal compared to DCC [1] [3].
Optimization studies reveal that 0.9–1.2 equiv. of EDC in anhydrous DMF at 0–5°C maximizes yields (88%) of the ester intermediate ethyl 3-(2-aminoimidazo[2,1-b]thiazol-6-yl)propanoate. Critical protocol refinements include:
Table 2: Coupling Agent Performance Comparison
Coupling Agent | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
EDC | DMF | 0–5 | 2 | 88 | Water-soluble byproducts |
DCC | THF | 25 | 12 | 82 | High reactivity |
DIC | Acetonitrile | -10 | 1.5 | 85 | Low toxicity |
Batch reactors remain prevalent in small-scale syntheses of 3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride, but flow systems demonstrate superior performance in industrial contexts. Key metrics include:
Economic analyses highlight a 30% reduction in raw material costs and 50% lower energy consumption in flow systems, driven by shorter reaction times and reduced purification needs. However, batch reactors retain utility for low-volume, high-variability syntheses (e.g., analog screening) due to operational flexibility [1] [4].
Table 3: Batch vs. Flow Reactor Performance
Parameter | Batch Reactor | Flow Reactor | Advantage Margin |
---|---|---|---|
Overall Yield | 75–80% | 88–92% | +12–17% |
Byproduct Formation | 5–8% | 1–2% | -6% |
Reaction Time | 12–24 h | 1–2 h | 90% reduction |
Temperature Control | ±5°C | ±1°C | Enhanced precision |
Scale-up Flexibility | Moderate | High | Consistent output |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7